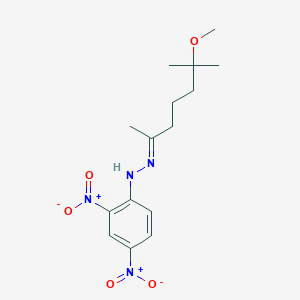![molecular formula C16H23NOS B5794311 N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)
N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide, also known as CTAP, is a potent and selective antagonist of the mu opioid receptor. It has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction.
作用机制
N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide acts as a competitive antagonist of the mu opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and reward pathways in the brain. By binding to the mu opioid receptor, N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide blocks the binding of endogenous opioids, such as endorphins, and exogenous opioids, such as morphine. This results in a decrease in the activation of the mu opioid receptor and a reduction in the analgesic and rewarding effects of opioids.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide has been shown to have several biochemical and physiological effects in animal and human studies. It has been shown to block the analgesic effects of opioids in animal models of pain. It has also been shown to reduce the rewarding effects of opioids in animal models of addiction. In human studies, N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide has been shown to reduce opioid withdrawal symptoms and craving in opioid-dependent individuals.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide is its selectivity for the mu opioid receptor. This allows for the investigation of the specific role of the mu opioid receptor in pain and addiction. N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide is also a potent antagonist, which allows for the investigation of the effects of complete mu opioid receptor blockade. However, one of the limitations of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide is its solubility in water. This can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the investigation of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide. One direction is the investigation of the effects of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide on other opioid receptors, such as the delta and kappa opioid receptors. Another direction is the investigation of the effects of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide on non-opioid receptors, such as the cannabinoid and glutamate receptors. Additionally, the development of more water-soluble forms of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide could improve its use in experimental settings. Finally, the investigation of the potential therapeutic applications of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide in other conditions, such as depression and anxiety, could provide new insights into its mechanism of action.
Conclusion:
In conclusion, N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide is a potent and selective antagonist of the mu opioid receptor that has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. Its mechanism of action involves the competitive blockade of the mu opioid receptor, resulting in a decrease in the analgesic and rewarding effects of opioids. N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide has several advantages and limitations for use in lab experiments, and there are several future directions for its investigation.
合成方法
The synthesis of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The detailed synthesis method has been described in several research papers, and it involves the use of various reagents and solvents. The purity and yield of the final product are critical for its use in scientific research.
科学研究应用
N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to be a potent and selective antagonist of the mu opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide has been used in several animal studies to investigate the role of the mu opioid receptor in pain and addiction. It has also been used in human studies to investigate the effects of opioid receptor antagonists on pain and opioid withdrawal symptoms.
属性
IUPAC Name |
N-cyclohexyl-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-13-7-9-14(10-8-13)11-19-12-16(18)17-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWFEIKQPHEJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)



![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)

![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5794297.png)

![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5794321.png)